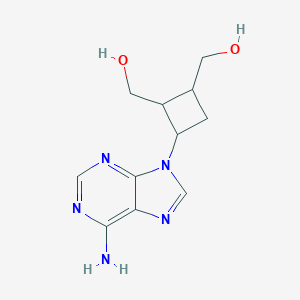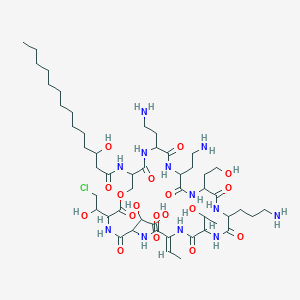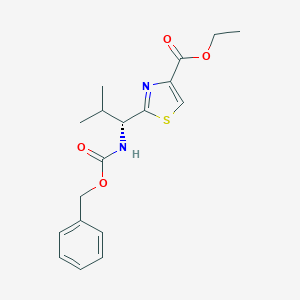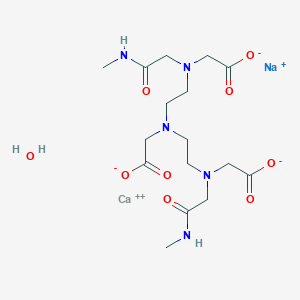
Caldiamide sodium hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Caldiamide sodium hydrate is a chemical compound that is widely used in scientific research for various purposes. It is a white crystalline powder that is highly soluble in water and has a molecular formula of C2H6N2NaO·xH2O. Caldiamide sodium hydrate is known for its unique properties, which make it a valuable tool in the field of biochemistry and molecular biology.
Mechanism of Action
The mechanism of action of caldiamide sodium hydrate involves the inhibition of eIF4E activity. This protein is involved in the initiation of protein synthesis, and its inhibition by caldiamide sodium hydrate can lead to a decrease in protein synthesis. This mechanism of action makes caldiamide sodium hydrate a valuable tool in the study of protein synthesis.
Biochemical and Physiological Effects:
Caldiamide sodium hydrate has been shown to have a number of biochemical and physiological effects. In addition to its inhibition of eIF4E activity, caldiamide sodium hydrate has been shown to inhibit the activity of other proteins involved in protein synthesis. It has also been shown to affect the phosphorylation of certain proteins, which can have a significant impact on cellular signaling pathways.
Advantages and Limitations for Lab Experiments
One of the main advantages of using caldiamide sodium hydrate in lab experiments is its ability to inhibit the activity of eIF4E. This protein is involved in the initiation of protein synthesis, and its inhibition can provide valuable insights into the regulation of protein synthesis. However, one of the limitations of using caldiamide sodium hydrate is its potential toxicity. Careful handling and use of this compound is necessary to avoid any adverse effects.
Future Directions
There are several future directions for research involving caldiamide sodium hydrate. One area of research is the development of more specific inhibitors of eIF4E activity. This could lead to a better understanding of the role of this protein in protein synthesis and cellular signaling pathways. Another area of research is the use of caldiamide sodium hydrate in the study of other cellular processes, such as cell division and apoptosis. Overall, caldiamide sodium hydrate is a valuable tool in scientific research and has the potential to contribute to a better understanding of cellular processes and disease mechanisms.
Synthesis Methods
Caldiamide sodium hydrate can be synthesized using a variety of methods. One of the most common methods involves the reaction of urea with sodium hydroxide. The resulting product is then treated with hydrochloric acid to obtain the final product. The synthesis of caldiamide sodium hydrate is a relatively simple process that can be carried out in a laboratory setting.
Scientific Research Applications
Caldiamide sodium hydrate is widely used in scientific research for various purposes. One of its main applications is in the study of protein synthesis. Caldiamide sodium hydrate is known to inhibit the activity of eukaryotic translation initiation factor 4E (eIF4E), which is an important protein involved in the initiation of protein synthesis. By inhibiting the activity of eIF4E, caldiamide sodium hydrate can be used to study the role of this protein in the regulation of protein synthesis.
properties
CAS RN |
122760-91-2 |
|---|---|
Product Name |
Caldiamide sodium hydrate |
Molecular Formula |
C16H29CaN5NaO8+3 |
Molecular Weight |
497.5 g/mol |
IUPAC Name |
calcium;sodium;2-[bis[2-[carboxylatomethyl-[2-(methylamino)-2-oxoethyl]amino]ethyl]amino]acetate;hydrate |
InChI |
InChI=1S/C16H29N5O8.Ca.Na.H2O/c1-17-12(22)7-20(10-15(26)27)5-3-19(9-14(24)25)4-6-21(11-16(28)29)8-13(23)18-2;;;/h3-11H2,1-2H3,(H,17,22)(H,18,23)(H,24,25)(H,26,27)(H,28,29);;;1H2/q;+2;+1;/p-3 |
InChI Key |
FHOBFNOBIIQSOV-UHFFFAOYSA-K |
SMILES |
CNC(=O)CN(CCN(CCN(CC(=O)NC)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].O.[Na+].[Ca+2] |
Canonical SMILES |
CNC(=O)CN(CCN(CCN(CC(=O)NC)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].O.[Na+].[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



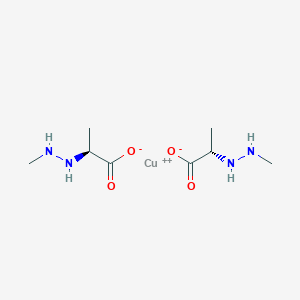


![2-[[[(6S)-2,6-diamino-3-[[(2S)-2-amino-3-(3-hydroxyphenyl)propanoyl]-methylamino]-5-oxoheptanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]carbamoyl]amino]-3-phenylpropanoic acid](/img/structure/B220457.png)
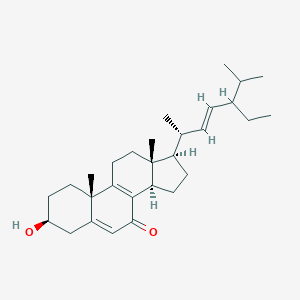
![4,5-Dihydroxy-2,6,13-trimethyl-8-oxatricyclo[4.4.3.01,5]tridecane-9,12-dione](/img/structure/B220495.png)
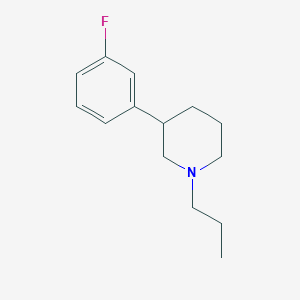


![N,9-dimethyl-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B220561.png)
